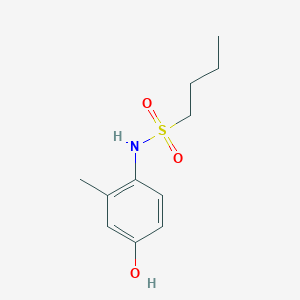
N,6-dimethylnaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dimethylnaphthalene-2-sulfonamide is a chemical compound that belongs to the naphthalene family. It is an important intermediate for the synthesis of various organic compounds and has a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of N,6-dimethylnaphthalene-2-sulfonamide is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body. It may also interact with DNA or RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
N,6-dimethylnaphthalene-2-sulfonamide has been shown to have antimicrobial, anticancer, and anti-inflammatory effects in various studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,6-dimethylnaphthalene-2-sulfonamide in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N,6-dimethylnaphthalene-2-sulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, it may be useful to develop new synthetic methods for N,6-dimethylnaphthalene-2-sulfonamide and its derivatives to expand its applications in organic synthesis.
Synthesemethoden
The synthesis of N,6-dimethylnaphthalene-2-sulfonamide can be achieved by reacting 2-naphthoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
N,6-dimethylnaphthalene-2-sulfonamide has been widely used as an intermediate for the synthesis of various organic compounds. It has been used in the synthesis of biologically active molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a ligand in the synthesis of metal complexes for catalytic reactions.
Eigenschaften
Molekularformel |
C12H13NO2S |
|---|---|
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
N,6-dimethylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C12H13NO2S/c1-9-3-4-11-8-12(16(14,15)13-2)6-5-10(11)7-9/h3-8,13H,1-2H3 |
InChI-Schlüssel |
GQMNYVKXCHEPTI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]benzoic acid](/img/structure/B229717.png)
amino]benzoic acid](/img/structure/B229718.png)



![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
amino]benzoic acid](/img/structure/B229740.png)
![N-[(4-iodophenyl)sulfonyl]phenylalanine](/img/structure/B229741.png)
![N-[(4-iodophenyl)sulfonyl]valine](/img/structure/B229742.png)

![5-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229746.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229747.png)